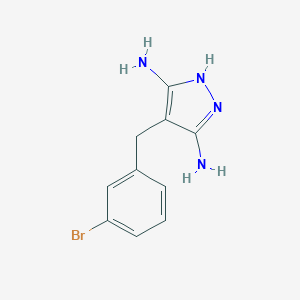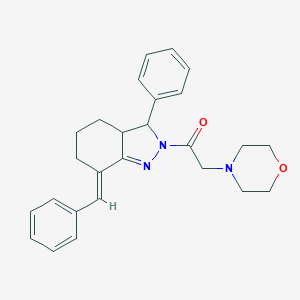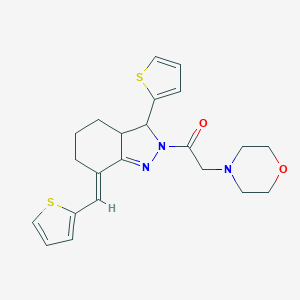![molecular formula C21H19ClN4OS B292128 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide](/img/structure/B292128.png)
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide, also known as CP-31398, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to exhibit anti-tumor properties in preclinical studies, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide involves its ability to bind to and stabilize the tumor suppressor protein p53. This protein plays a critical role in regulating the cell cycle and preventing the formation of cancerous cells. In many types of cancer, the p53 protein is mutated or inactive, leading to uncontrolled cell growth. 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been shown to restore the activity of p53, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been shown to have a number of biochemical and physiological effects. In addition to its ability to stabilize p53, it has been shown to inhibit the activity of a number of enzymes involved in cell proliferation and survival. It has also been shown to induce the expression of genes involved in apoptosis and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide in lab experiments is its specificity for cancer cells. This allows researchers to selectively target cancer cells without affecting normal cells. However, one limitation of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide for maximum efficacy.
Métodos De Síntesis
The synthesis of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide involves the reaction of 1-methyl-1H-imidazole-2-thiol with 4-chloroacetophenone to form 2-(1-methyl-1H-imidazol-2-ylthio)acetophenone. This intermediate is then reacted with 4-phenyl-3,4-dihydropyrazol-5-one in the presence of a base to form 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide.
Aplicaciones Científicas De Investigación
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has also been shown to inhibit the growth of tumors in animal models of cancer.
Propiedades
Fórmula molecular |
C21H19ClN4OS |
|---|---|
Peso molecular |
410.9 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H19ClN4OS/c1-25-12-11-23-21(25)28-14-20(27)26-19(16-7-9-17(22)10-8-16)13-18(24-26)15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |
Clave InChI |
KHHOVNXCJBLTMO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C=CN=C1SCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![N-({[5-(3-amino-5-phenyl-2-thienyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292050.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)

![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)


![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)